molecular formula C16H14ClN3O2S B323386 N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]acetamide CAS No. 6139-12-4

N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]acetamide

Katalognummer: B323386
CAS-Nummer: 6139-12-4
Molekulargewicht: 347.8 g/mol
InChI-Schlüssel: UDBNMGHYHBOIRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of an acetamidophenyl group, a carbamothioyl group, and a chlorobenzamide moiety, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]acetamide typically involves the reaction of 4-chloroaniline with acetic anhydride to form 4-chloroacetanilide. This intermediate is then reacted with thiophosgene to introduce the carbamothioyl group, followed by coupling with 4-aminobenzamide to yield the final product. The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an inhibitor of specific enzymes or receptors, which could lead to the development of new therapeutic agents.

    Biology: It is used in biochemical assays to investigate its effects on cellular processes and pathways.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific functionalities.

    Industry: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in various chemical processes.

Wirkmechanismus

The mechanism of action of N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(4-acetamidophenyl)carbamothioyl]-4-(tert-butyl)benzamide
  • N-[(4-sulfamoylphenyl)carbamothioyl] amides
  • Ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate

Uniqueness

N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]acetamide is unique due to the presence of the chlorobenzamide moiety, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

6139-12-4

Molekularformel

C16H14ClN3O2S

Molekulargewicht

347.8 g/mol

IUPAC-Name

N-[(4-acetamidophenyl)carbamothioyl]-4-chlorobenzamide

InChI

InChI=1S/C16H14ClN3O2S/c1-10(21)18-13-6-8-14(9-7-13)19-16(23)20-15(22)11-2-4-12(17)5-3-11/h2-9H,1H3,(H,18,21)(H2,19,20,22,23)

InChI-Schlüssel

UDBNMGHYHBOIRS-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.